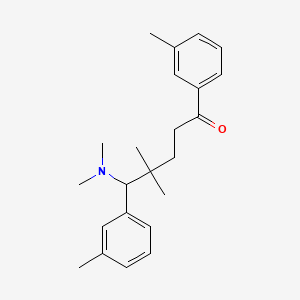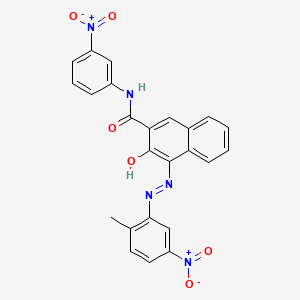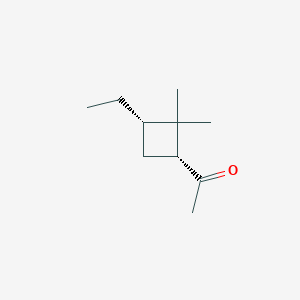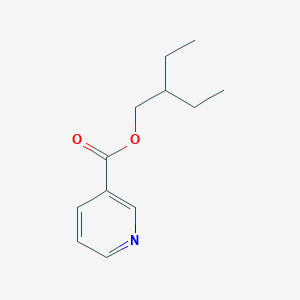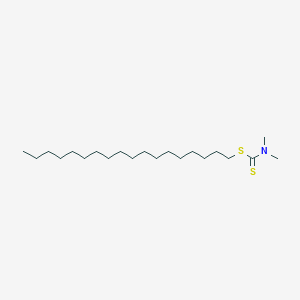![molecular formula C16H24O3 B14737817 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate CAS No. 5436-98-6](/img/structure/B14737817.png)
1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group attached to a propan-2-yl propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate typically involves the esterification of 1-[2-(Butan-2-yl)phenoxy]propan-2-ol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a suitable solvent, such as toluene or dichloromethane, can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 1-[2-(Butan-2-yl)phenoxy]propan-2-ol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent, and heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines, appropriate solvents, and mild heating.
Major Products:
Hydrolysis: 1-[2-(Butan-2-yl)phenoxy]propan-2-ol and propanoic acid.
Reduction: 1-[2-(Butan-2-yl)phenoxy]propan-2-ol.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the formulation of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the ester moiety can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl pentanoate
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl acetate
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl butanoate
Comparison: 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate is unique due to its specific ester linkage and the presence of a butan-2-yl substituent on the phenoxy group. This structural feature may influence its reactivity, solubility, and interaction with biological targets compared to other similar compounds.
Propriétés
Numéro CAS |
5436-98-6 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
1-(2-butan-2-ylphenoxy)propan-2-yl propanoate |
InChI |
InChI=1S/C16H24O3/c1-5-12(3)14-9-7-8-10-15(14)18-11-13(4)19-16(17)6-2/h7-10,12-13H,5-6,11H2,1-4H3 |
Clé InChI |
CIXAQHPPHOHIGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1OCC(C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





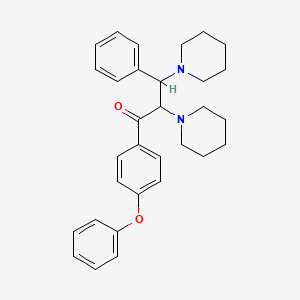
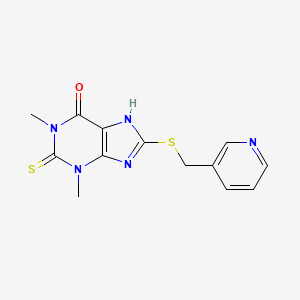
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
